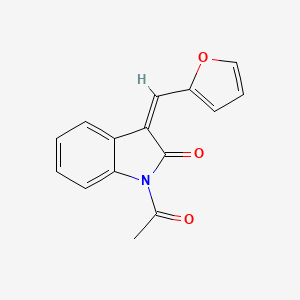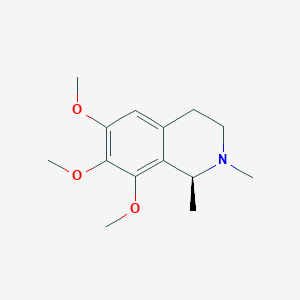
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indolin-2-one core with a furan-2-ylmethylene group, making it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
The synthesis of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one typically involves the condensation of indolin-2-one with furan-2-carbaldehyde in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as piperidine or pyridine to facilitate the condensation reaction. The process can be summarized as follows:
Starting Materials: Indolin-2-one and furan-2-carbaldehyde.
Catalyst: Piperidine or pyridine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Condensation: The compound can undergo further condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The furan-2-ylmethylene group can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one can be compared with other indole derivatives and furan-containing compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their substituents and biological activities.
Furan Derivatives: Compounds like furan-2-carboxaldehyde and furan-2-carboxylic acid contain the furan ring but lack the indole moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combined indole and furan structure, which imparts distinct chemical reactivity and biological activity compared to its individual components.
Propiedades
Número CAS |
64264-49-9 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(3Z)-1-acetyl-3-(furan-2-ylmethylidene)indol-2-one |
InChI |
InChI=1S/C15H11NO3/c1-10(17)16-14-7-3-2-6-12(14)13(15(16)18)9-11-5-4-8-19-11/h2-9H,1H3/b13-9- |
Clave InChI |
YBZZYLRLMASFJO-LCYFTJDESA-N |
SMILES isomérico |
CC(=O)N1C2=CC=CC=C2/C(=C/C3=CC=CO3)/C1=O |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(=CC3=CC=CO3)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)

![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)
